4-Benzyl-2-(chloromethyl)-1,4-oxazepane
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Overview
Description
4-Benzyl-2-(chloromethyl)-1,4-oxazepane (BOC-OXA) is an organochloride compound that has been used in recent years for a variety of scientific and medical applications. BOC-OXA is a stable, colorless and odorless compound with a molecular weight of 211.6 g/mol. It has a boiling point of 121-122°C, a melting point of -58°C, and a density of 1.2 g/cm3. BOC-OXA is soluble in water, ethanol, and chloroform, and is insoluble in benzene.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane involves the reaction of benzylamine with epichlorohydrin in the presence of a base to form 4-benzyl-1,2-epoxybutane, which is then reacted with ammonia to form 4-benzyl-2-amino-1-butanol. The resulting compound is then cyclized with phosgene to form 4-benzyl-2-chloromethyl-1,4-oxazepane, which is further purified to obtain the final product.
Starting Materials
Benzylamine, Epichlorohydrin, Ammonia, Phosgene
Reaction
Step 1: Benzylamine is reacted with epichlorohydrin in the presence of a base (such as sodium hydroxide) to form 4-benzyl-1,2-epoxybutane., Step 2: 4-benzyl-1,2-epoxybutane is reacted with ammonia to form 4-benzyl-2-amino-1-butanol., Step 3: 4-benzyl-2-amino-1-butanol is cyclized with phosgene to form 4-benzyl-2-chloromethyl-1,4-oxazepane., Step 4: The final product is obtained by purifying 4-benzyl-2-chloromethyl-1,4-oxazepane through techniques such as crystallization or distillation.
Scientific Research Applications
4-Benzyl-2-(chloromethyl)-1,4-oxazepane has been used in recent years for a variety of scientific and medical applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. 4-Benzyl-2-(chloromethyl)-1,4-oxazepane has also been used as a chiral building block in the synthesis of pharmaceuticals and as a reagent in the synthesis of peptides.
Mechanism Of Action
4-Benzyl-2-(chloromethyl)-1,4-oxazepane is an organochloride compound that has been used in recent years for a variety of scientific and medical applications. Its mechanism of action is not fully understood, but it is believed to act as an electron-withdrawing group, which can affect the reactivity of the molecule it is attached to. It is also believed to act as an acid, which can increase the reactivity of the molecule it is attached to.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane are not fully understood, but it is believed to be non-toxic and non-carcinogenic. In laboratory studies, it has been shown to have no adverse effects on the growth and development of organisms. It has also been shown to have no effect on the reproductive system and no mutagenic effects.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Benzyl-2-(chloromethyl)-1,4-oxazepane in lab experiments include its stability, low toxicity, and low cost. It is also relatively easy to synthesize and can be used in a variety of laboratory applications. The main limitation of using 4-Benzyl-2-(chloromethyl)-1,4-oxazepane in lab experiments is its limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for 4-Benzyl-2-(chloromethyl)-1,4-oxazepane include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, peptides, and polymers. Additionally, further research into its solubility in different solvents could allow for its use in more laboratory experiments. Finally, further research into its mechanism of action could allow for more efficient and effective uses of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane in organic synthesis.
properties
IUPAC Name |
4-benzyl-2-(chloromethyl)-1,4-oxazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNCXGQXIYXQLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CCl)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-(chloromethyl)-1,4-oxazepane |
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